4-Chloro-N-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Description
Molecular Formula: C₁₇H₁₄ClN₃O₂
Molecular Weight: 327.8 g/mol
IUPAC Name: 4-chloro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Structural Features:
- A 1,2,4-oxadiazole ring substituted with a meta-methylphenyl (m-tolyl) group at position 2.
- A benzamide group (4-chlorobenzamide) linked via a methylene bridge to the oxadiazole ring at position 3.
The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the benzamide moiety contributes to target binding affinity. Limited direct biological data exist for this specific compound, but structural analogs demonstrate promising activity against cancer cell lines and pathogens .
Properties
IUPAC Name |
4-chloro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-3-2-4-13(9-11)16-20-15(23-21-16)10-19-17(22)12-5-7-14(18)8-6-12/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIERCJSQEGRGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-N-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the benzamide moiety. The synthetic route may involve the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the reaction of hydrazides with carboxylic acids or their derivatives.
Attachment of the Benzamide Moiety: The oxadiazole intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4-Chloro-N-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development.
Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Oxadiazole Ring
Meta-Substituted Aryl Groups
- 4-Chloro-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylbenzamide (C₁₈H₁₆ClN₃O₃, 357.8 g/mol):
- Replaces m-tolyl with 4-methoxyphenyl and introduces N-methylation on the benzamide.
- Increased lipophilicity due to methoxy and methyl groups may enhance membrane permeability .
- 4-Chloro-N-(4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)phenyl)benzamide (C₂₃H₁₈ClN₃O₃, 420.0 g/mol):
Heteroaromatic Replacements
- 5-Chloro-2-methoxy-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide: Pyrazinyl group replaces m-tolyl, introducing nitrogen-rich heteroaromaticity. Potential for enhanced π-π stacking interactions with biological targets .
Replacement of Oxadiazole with Other Heterocycles
- 3-Chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-yl)methyl)benzamide :
- Thiadiazole (S instead of O in the ring) substitution reduces polarity and alters pharmacokinetics.
- Ethyl-pyrazole substitution improves potency compared to methyl analogs .
- 3-Chloro-4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide :
- Thiadiazole ring enhances stability and bioavailability compared to oxadiazole derivatives .
Modifications to the Benzamide Group
- 4-Chloro-N-cyclohexylbenzamide :
- Lacks the oxadiazole core but retains chlorobenzamide.
- Simpler structure with reduced target specificity .
- 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide :
- Hydroxyphenyl-ethyl chain replaces oxadiazole-methyl linkage.
- Improved solubility but lower metabolic resistance .
Anticancer Activity
- 4-Chloro-N-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide :
- Analogues with p-tolyl or 4-chlorophenyl oxadiazole (e.g., compound 7j and 7k ):
Antimicrobial Potential
- Oxadiazole-thiadiazole hybrids :
- Thiadiazole derivatives show broader-spectrum activity against Gram-negative bacteria due to increased membrane penetration .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| Target Compound | C₁₇H₁₄ClN₃O₂ | 327.8 | m-Tolyl-oxadiazole, chlorobenzamide |
| 4-Chloro-N-((3-(4-methoxyphenyl)-oxadiazolyl)methyl)-N-methylbenzamide | C₁₈H₁₆ClN₃O₃ | 357.8 | 4-Methoxyphenyl, N-methylation |
| 4-Chloro-N-(4-((3-(p-tolyl)-oxadiazolyl)methoxy)phenyl)benzamide | C₂₃H₁₈ClN₃O₃ | 420.0 | p-Tolyl, extended benzamide linkage |
| 3-Chloro-N-((3-(1-ethyl-pyrazolyl)-thiadiazolyl)methyl)benzamide | C₁₄H₁₃ClN₆S | 332.8 | Thiadiazole, ethyl-pyrazole |
Biological Activity
4-Chloro-N-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring, which is known for its bioisosteric properties. The presence of the m-tolyl group enhances its lipophilicity, potentially influencing its biological activity. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂ |
| Molecular Weight | 347.81 g/mol |
| CAS Number | 1111019-11-4 |
| Melting Point | Not available |
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
- In vitro studies demonstrated that related oxadiazole derivatives inhibited cell proliferation in human cancer cell lines such as:
- Human colon adenocarcinoma (HT-29)
- Human lung adenocarcinoma (A549)
- Human breast cancer (MCF7)
A notable study reported an IC₅₀ value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity against these malignancies .
The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cancer progression. In particular, it has been noted for its inhibitory effects on:
- RET kinase , a target in various cancers. Compounds with similar structures have shown to significantly inhibit RET activity both at the molecular and cellular levels .
Case Studies
Several studies have investigated the efficacy of oxadiazole derivatives in preclinical models:
- Study on RET Kinase Inhibition :
-
Antitumor Efficacy in Xenograft Models :
- In vivo studies using xenograft models have demonstrated that treatment with oxadiazole derivatives led to reduced tumor growth rates compared to control groups. This suggests potential for therapeutic application in oncology.
Q & A
Q. Critical factors :
- Temperature : Excess heat during cyclization may lead to ring-opening byproducts.
- Solvent polarity : DMF enhances reaction rates but may require rigorous purification to remove traces.
- Catalyst choice : NaH provides higher yields compared to KOtBu for sterically hindered intermediates .
Basic Question: What spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structure?
Answer:
- NMR (¹H and ¹³C) : Key for confirming the oxadiazole ring (δ 8.3–8.7 ppm for aromatic protons), benzamide carbonyl (δ 165–170 ppm in ¹³C), and m-tolyl methyl group (δ 2.3–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : Uses a C18 column (acetonitrile/water gradient) to detect impurities; purity >95% is critical for biological assays .
Pitfalls : Oxadiazoles may hydrolyze under acidic conditions during HPLC; neutral mobile phases are recommended .
Basic Question: What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?
Answer:
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values <10 µM warrant further study .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .
- Solubility and stability : Measure logP (e.g., shake-flask method) and plasma stability (37°C, pH 7.4) to guide formulation .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Core modifications : Replace the oxadiazole with 1,3,4-thiadiazole to assess electron-withdrawing effects on enzyme binding .
- Substituent variation : Introduce electron-donating groups (e.g., methoxy) at the m-tolyl para-position to enhance π-π stacking with hydrophobic enzyme pockets .
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2). Prioritize derivatives with predicted ΔG < −8 kcal/mol .
Validation : Synthesize top 3–5 analogs and compare experimental IC₅₀ with computational predictions .
Advanced Question: What computational strategies are effective for predicting this compound’s photophysical or electronic properties?
Answer:
- Time-dependent DFT (TD-DFT) : Calculate UV-Vis spectra (B3LYP/6-31G* basis set) to predict λmax and fluorescence quantum yield .
- Electrostatic potential maps : Identify reactive sites for electrophilic substitution using Gaussian09 .
- ADMET prediction : Use SwissADME to forecast bioavailability, blood-brain barrier penetration, and CYP450 interactions .
Advanced Question: How should researchers address contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability across studies)?
Answer:
- Standardize assay conditions : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and incubation times (30–60 mins) .
- Control for solvent effects : DMSO concentrations >1% may denature enzymes; verify using vehicle-only controls .
- Replicate with orthogonal methods : Confirm IC₅₀ via SPR (surface plasmon resonance) if fluorescence assays show variability .
Advanced Question: What comparative analyses are essential when evaluating this compound against structurally similar analogs?
Answer:
- Thermodynamic solubility : Compare in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to prioritize analogs with >50 µg/mL solubility .
- Metabolic stability : Incubate with human liver microsomes; analogs with t₁/₂ >30 mins are preferred .
- Selectivity profiling : Screen against a panel of 50+ kinases/proteases to identify off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
